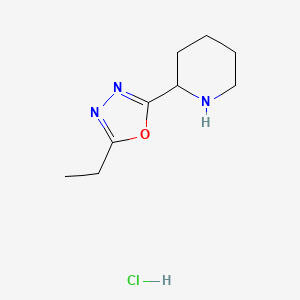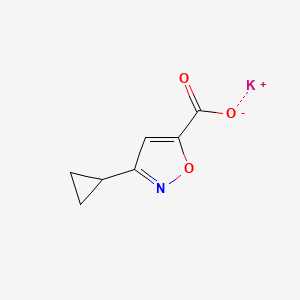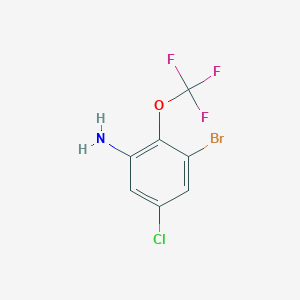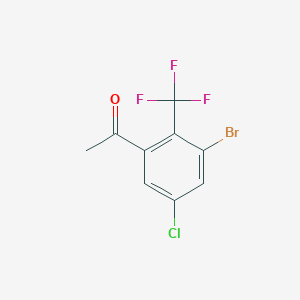
3-Anilino-1-(4-méthyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-én-1-one
Vue d'ensemble
Description
“3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is a complex organic compound. It’s a derivative of quinazolinone and quinazoline, which are important heterocycles in medicinal chemistry . These compounds possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, Desai and colleagues reported the synthesis of various 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4 - chlorophenyl) - 4 -oxo(3-hydroquinazolin-3 - yl)] - 5 -[(aryl)methylene]-1,3-thiazolidin-4-ones . Some derivatives bearing chloro or hydroxy groups on R’ exhibited very good antimicrobial activities .
Molecular Structure Analysis
The molecular structure of “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” is complex. It contains several functional groups and exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” can be quite complex. For example, it has been reported that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at 4th position of the quinazolinone ring can improve their antimicrobial activities .
Applications De Recherche Scientifique
Activité antioxydante
Les chalcones, comme le composé en question, sont connues pour leurs propriétés antioxydantes. Elles peuvent piéger les radicaux libres et protéger contre le stress oxydatif, qui est un facteur dans de nombreuses maladies chroniques . La présence des groupes pyridin-3-yl et thiazol-5-yl peut améliorer ces propriétés, faisant de ce composé un candidat potentiel pour des études antioxydantes supplémentaires.
Applications anti-inflammatoires
Le potentiel anti-inflammatoire des chalcones est bien documenté. Ce composé, avec sa structure hétérocyclique unique, a montré des activités anti-inflammatoires puissantes in vitro et in vivo . Il pourrait être exploré comme un agent thérapeutique dans les conditions caractérisées par une inflammation, comme l'arthrite ou l'asthme.
Propriétés antimicrobiennes
Les dérivés de chalcone ont été étudiés pour leurs effets antimicrobiens. La capacité du composé à inhiber la croissance de divers microorganismes en fait un atout précieux dans le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques .
Potentiel chimiothérapeutique
La complexité structurale des chalcones leur permet d'interagir avec diverses cibles biologiques. Ce composé, avec ses parties bioactives, pourrait être étudié pour ses activités cytotoxiques contre différentes lignées cellulaires cancéreuses, offrant des informations sur de nouvelles options chimiothérapeutiques .
Synthèse de composés hétérocycliques polycycliques
Le composé sert de point de départ pour synthétiser de nouveaux composés hétérocycliques polycycliques. Ces composés ont d'immenses activités biologiques et présentent un grand intérêt en chimie médicinale pour la conception de médicaments ayant des propriétés pharmacologiques spécifiques .
Effets antitumoraux
Les chalcones sont reconnues pour leurs effets antitumoraux. Le composé en question, en raison de ses cycles hétérocycliques et de son système carbonylé insaturé, peut présenter des activités antitumorales significatives, justifiant une exploration plus approfondie dans la recherche sur le cancer .
Synthon pharmacologique
En tant que dérivé de chalcone, ce composé peut agir comme un synthon pour développer de nouveaux médicaments. Son groupe imidazole est particulièrement intéressant, car les médicaments à base d'imidazole ont une large gamme d'activités pharmacologiques, notamment des effets antibactériens, antifongiques et antiviraux .
Applications optiques et électroniques
Les dérivés de chalcone trouvent également des applications en science des matériaux en raison de leurs propriétés électroniques. Ce composé pourrait être étudié pour son potentiel dans les applications optiques, telles que le développement de diodes électroluminescentes organiques (OLED) ou comme composant dans les matériaux optiques non linéaires .
Orientations Futures
The future directions for research on “3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one” could involve further exploration of its biological activities and potential applications in medicine. Given its potent inhibitory effects on certain leukemia cell lines , it could be a promising candidate for further development as an anticancer agent.
Mécanisme D'action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.
Mode of Action
Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell growth and differentiation.
Biochemical Pathways
These pathways are involved in cell cycle regulation, apoptosis, and cell differentiation .
Result of Action
Similar compounds have shown significant anti-angiogenic and dna cleavage activities . Anti-angiogenic activity can inhibit the formation of new blood vessels, thereby limiting tumor growth. DNA cleavage can lead to cell death, providing a potential mechanism for the cytotoxic effects of these compounds.
Analyse Biochimique
Biochemical Properties
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and tyrosine kinases. These interactions often result in the inhibition of enzyme activity, which can lead to the modulation of cell cycle progression and apoptosis . The compound’s ability to bind to these enzymes is primarily due to its thiazole ring, which facilitates strong binding interactions.
Cellular Effects
The effects of 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can alter gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular metabolism and function . For instance, it can induce cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
Molecular Mechanism
At the molecular level, 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as CDKs and tyrosine kinases, inhibiting their activity. This binding can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell survival and proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one vary with dosage in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be excreted via the kidneys. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of 3-Anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is crucial for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments where it can exert its effects.
Propriétés
IUPAC Name |
3-anilino-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-13-17(23-18(21-13)14-6-5-10-19-12-14)16(22)9-11-20-15-7-3-2-4-8-15/h2-12,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYSFWTUQELNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)





![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)



